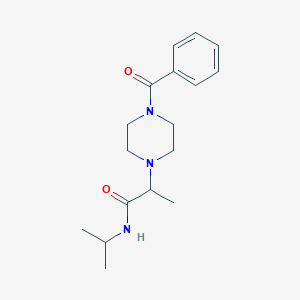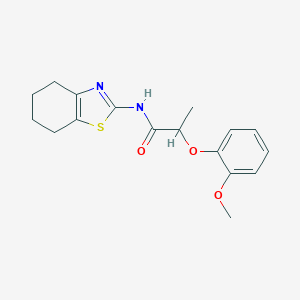![molecular formula C13H15N3O3S B256111 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B256111.png)
4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of specific enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation is that the compound's mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine. One direction is to further investigate its potential as an anti-cancer agent and to determine its effectiveness against different types of cancer. Another direction is to study the compound's mechanism of action in more detail to better understand how it exerts its effects. Additionally, research could focus on developing derivatives of the compound to improve its efficacy and reduce any potential side effects.
Métodos De Síntesis
The synthesis of 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine involves the reaction of morpholine, 2-thiophenecarboxylic acid, and 2-amino-5-methyl-1,3,4-oxadiazole in the presence of a coupling agent. The reaction results in the formation of the desired compound, which can be purified using standard techniques.
Aplicaciones Científicas De Investigación
4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine has been used in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
Nombre del producto |
4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine |
|---|---|
Fórmula molecular |
C13H15N3O3S |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C13H15N3O3S/c17-12(16-5-7-18-8-6-16)4-3-11-14-13(15-19-11)10-2-1-9-20-10/h1-2,9H,3-8H2 |
Clave InChI |
XRKJDDKTQQHTAL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCC2=NC(=NO2)C3=CC=CS3 |
SMILES canónico |
C1COCCN1C(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B256034.png)
![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256037.png)



![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)

![N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256049.png)
